molecular formula C6H11NO3S B8315177 (R)-Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide

(R)-Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide

Cat. No. B8315177
M. Wt: 177.22 g/mol
InChI Key: OYVIFLMZUOOUOL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07402684B2

Procedure details

To a −78° C. hazy solution under a nitrogen atmosphere of racemic 2-piperidinemethanol (0.576 g, 5.00 mmol) and triethylamine (1.42 mL, 10.0 mmol) in anhydrous dichloromethane (30 mL) was added a solution of sulfuryl chloride (0.41 mL, 5.06 mmol) in anhydrous dichloromethane (30 mL) and the reaction was stirred for around 18 h from −78° C. to ambient temperature. The clear, yellow solution was washed with 1.0N HCl (2×25 mL) and brine (25 mL), dried over Na2SO4, concentrated in vacuo to a dark yellow oil, and purified by flash column chromatography (silica gel, ether) to afford the title product as a clear yellow oil (0.342 g, 39%). The proton NMR was identical to the desired product in procedure A, step 2.
Quantity
0.576 g
Type
reactant
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][OH:8].C(N(CC)CC)C.[S:16](Cl)(Cl)(=[O:18])=[O:17]>ClCCl>[S:16]1(=[O:18])(=[O:17])[N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]2[CH2:7][O:8]1

Inputs

Step One
Name
Quantity
0.576 g
Type
reactant
Smiles
N1C(CCCC1)CO
Name
Quantity
1.42 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.41 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for around 18 h from −78° C. to ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The clear, yellow solution was washed with 1.0N HCl (2×25 mL) and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a dark yellow oil
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel, ether)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
S1(OCC2N1CCCC2)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.342 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07402684B2

Procedure details

To a −78° C. hazy solution under a nitrogen atmosphere of racemic 2-piperidinemethanol (0.576 g, 5.00 mmol) and triethylamine (1.42 mL, 10.0 mmol) in anhydrous dichloromethane (30 mL) was added a solution of sulfuryl chloride (0.41 mL, 5.06 mmol) in anhydrous dichloromethane (30 mL) and the reaction was stirred for around 18 h from −78° C. to ambient temperature. The clear, yellow solution was washed with 1.0N HCl (2×25 mL) and brine (25 mL), dried over Na2SO4, concentrated in vacuo to a dark yellow oil, and purified by flash column chromatography (silica gel, ether) to afford the title product as a clear yellow oil (0.342 g, 39%). The proton NMR was identical to the desired product in procedure A, step 2.
Quantity
0.576 g
Type
reactant
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][OH:8].C(N(CC)CC)C.[S:16](Cl)(Cl)(=[O:18])=[O:17]>ClCCl>[S:16]1(=[O:18])(=[O:17])[N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]2[CH2:7][O:8]1

Inputs

Step One
Name
Quantity
0.576 g
Type
reactant
Smiles
N1C(CCCC1)CO
Name
Quantity
1.42 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.41 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for around 18 h from −78° C. to ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The clear, yellow solution was washed with 1.0N HCl (2×25 mL) and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a dark yellow oil
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel, ether)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
S1(OCC2N1CCCC2)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.342 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.